molecular formula C12H11NO5 B3025532 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 5278-37-5

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No. B3025532
CAS RN: 5278-37-5
M. Wt: 249.22 g/mol
InChI Key: GOUXIRZIIJBHEA-UHFFFAOYSA-N
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Description

  • Molecular Weight : 295.24 g/mol

Synthesis Analysis

The synthesis of this compound involves the reaction of the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with dialkylaminoalkylamines. This targeted synthesis yields a series of corresponding N-R-amides, which are obtained as hydrochlorides with good solubility in water. These amides exhibit structural-biological relationships relevant for future testing. Notably, some of these amides demonstrate high antihypoxic effects, making them suitable candidates for further pharmacological testing as potential antioxidants .


Molecular Structure Analysis

The molecular structure of 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid consists of a quinoline ring system with two methoxy groups (OCH₃) at positions 6 and 7, and a carboxylic acid group (COOH) at position 3. The presence of these functional groups contributes to its biological activity .


Chemical Reactions Analysis

    Complex Formation with Bromine : Excess bromine forms complexes with 4-alkyl-carbamoyl-2-bromomethyl-5-hydroxy-7,8-dimethoxy-1,2-dihydrooxazolo[3,2-a]quinolinium ditribromides .

Physical And Chemical Properties Analysis

  • Solubility : The resulting amides are hydrochlorides with good solubility in water .
  • Toxicity : These compounds are essentially nontoxic .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has been synthesized as a part of a study focused on 4-hydroxyquinol-2-one derivatives. This includes a preparative method of synthesis for alkylamides of this acid. The study provided insights into the chemical reactions involved, such as bromination and halocyclization processes (Ukrainets et al., 2013).

Biological and Pharmacological Properties

  • Antihypoxic Activity : Research indicated the potential antihypoxic actions of derivatives of 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. The study synthesized N-R-amides of this compound and found them to be nontoxic and highly effective as antihypoxants (Ukrainets, Mospanova, & Davidenko, 2014).

  • Anticancer Properties : The compound has shown promise in anticancer research. For instance, a study on hepatocellular carcinoma in rats demonstrated that a derivative of this compound (M1) displayed significant antiproliferative effects and could potentially be explored further for anticancer therapy (Kumar et al., 2017).

  • Opioid Receptor Antagonism : The hydrochlorides of alkylamides of this compound have shown potential as opioid receptor antagonists. This suggests a possible application in the development of new treatments targeting opioid receptors (Ukrainets, Sidorenko, Davidenko, & Yarosh, 2010).

Photolabile Protecting Group

  • A study on the photochemistry of brominated hydroxyquinoline, closely related to 6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, described its use as a photolabile protecting group for carboxylic acids. This application could be significant in biological research, especially for controlling the release of bioactive molecules (Fedoryak & Dore, 2002).

properties

IUPAC Name

6,7-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-9-4-6-3-7(12(15)16)11(14)13-8(6)5-10(9)18-2/h3-5H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUXIRZIIJBHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)N2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627342
Record name 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

CAS RN

5278-37-5
Record name 6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
48
Citations
IV Ukrainets, EV Mospanova, AA Davidenko - Pharmaceutical Chemistry …, 2014 - Springer
With the aim of identifying new biologically active substances with antihypoxic actions, the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was …
Number of citations: 4 link.springer.com
IV Ukrainets, EV Mospanova, NA Jaradat… - Chemistry of …, 2012 - Springer
A simple method has been proposed and used for the preparation of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-di-hydroquinoline-3-carboxylic acid arylalkylamides. Similar to …
Number of citations: 22 link.springer.com
IV Ukrainets, EV Mospanova, AA Davidenko - Pharmaceutical Chemistry …, 2016 - Springer
Guided by bioisosteric replacement principles, a series of new N-(hetarylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides were synthesized. …
Number of citations: 9 link.springer.com
IV Ukrainets, OV Bevz, EV Mospanova… - Chemistry of …, 2012 - Springer
In continuation of the search for potential analgesics amongst 4-hydroxyquinol-2-one derivatives we have proposed and carried out a preparative method of synthesis of 4-hydroxy-6,7-…
Number of citations: 16 link.springer.com
IV Ukrainets, EV Mospanova, AA Davidenko… - Chemistry of …, 2010 - Springer
A targeted synthesis was carried out of a series of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-di-hydroquinoline-3-carboxylic acid alkylamides which show interest for biological study as …
Number of citations: 14 link.springer.com
IV Ukrainets, OV Gorokhova, NA Jaradat… - … Journal of Pharmacy …, 2012 - staff-old.najah.edu
Being guided by the methodological principles of" chiral switches", the synthesis of S-and R-enantiomers of 1-allyl-4-hydroxy-6, 7-dimethoxy-2-oxo-1, 2-dihydroquinoline-3-carboxylic …
Number of citations: 3 staff-old.najah.edu
IV Ukrainets, OV Gorokhova, XV Andreeva… - International Journal of …, 2012 - Citeseer
The simple methods for obtaining have been suggested and the synthesis of new hydroxyalkylamides of 1-(2-cyanoethyl)-4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carboxylic acid and …
Number of citations: 4 citeseerx.ist.psu.edu
IV Ukrainets, LV Sidorenko, AA Davidenko… - Chemistry of …, 2010 - Springer
Hydrochlorides salts of [(alkylamino)alkyl]amides of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-di-hydroquinoline-3-carboxylic acid were synthesized as potential biologically active …
Number of citations: 9 link.springer.com
ИВ Украинец, ОВ Бевз, ЕВ Моспанова… - Chemistry of …, 2013 - hgs.osi.lv
In continuation of the search for potential analgesics amongst 4-hydroxyquinol-2-one derivatives we have proposed and carried out a preparative method of synthesis of 4-hydroxy-6, 7-…
Number of citations: 3 hgs.osi.lv
ИВ Украинец, ЕВ Моспанова… - Chemistry of …, 2019 - osi131.osi.lv
A targeted synthesis was carried out of a series of 1-allyl-4-hydroxy-6, 7-dimethoxy-2-oxo-1, 2-di-hydroquinoline-3‑carboxylic acid alkylamides which show interest for biological study …
Number of citations: 3 osi131.osi.lv

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